![molecular formula C18H15Cl2N3O2 B2767692 N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1116082-40-6](/img/structure/B2767692.png)
N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, commonly known as DCQA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. DCQA belongs to the quinazoline class of compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
科学的研究の応用
Antimicrobial and Antifungal Applications
Antibacterial and Antifungal Activities : Some derivatives of quinazolines, similar in structure to N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, have shown significant antibacterial and antifungal activities. For instance, compounds synthesized by Desai et al. (2007) demonstrated efficacy against bacteria such as Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).
Synthesis for Enhanced Antimicrobial Effects : Patel and Shaikh (2011) developed compounds with good antimicrobial activity, showing potential in comparison with standard drugs (Patel & Shaikh, 2011).
Antitumor Applications
In Vitro Antitumor Activity : Quinazolinone analogues, similar to the mentioned compound, were evaluated for their antitumor activities. Al-Suwaidan et al. (2016) found that certain compounds showed remarkable antitumor activity against a broad spectrum of cancer cell lines (Al-Suwaidan et al., 2016).
Cytotoxic Evaluation : Hassanzadeh et al. (2019) synthesized quinazolinone-1, 3, 4-oxadiazole derivatives, which exhibited significant cytotoxic activity against cancer cell lines like MCF-7 and HeLa (Hassanzadeh et al., 2019).
Molecular Docking and Structural Analysis
Molecular Docking Studies : Mehta et al. (2019) and Rajasekaran & Rao (2015) conducted molecular docking studies on quinazolinone derivatives, providing insights into their potential as antimicrobial and anticancer agents (Mehta et al., 2019), (Rajasekaran & Rao, 2015).
Vibrational Spectroscopy and Molecular Docking : El-Azab et al. (2016) undertook a detailed structural and vibrational study of quinazolinone derivatives, contributing to the understanding of their molecular interactions and potential pharmacological activities (El-Azab et al., 2016).
Therapeutic Applications
- Treatment of Japanese Encephalitis : Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-9-11(19)7-8-13(15)20/h3-9H,2,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIHNZBARNCSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)
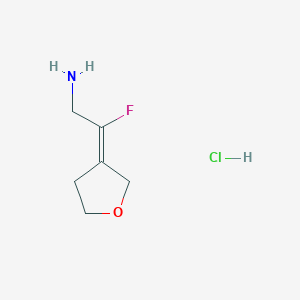
![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)
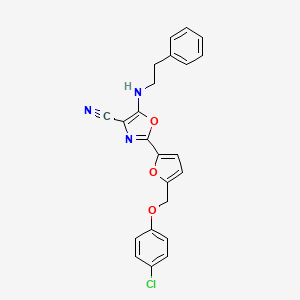
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2767619.png)
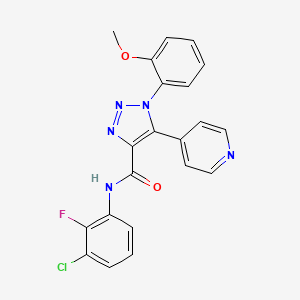
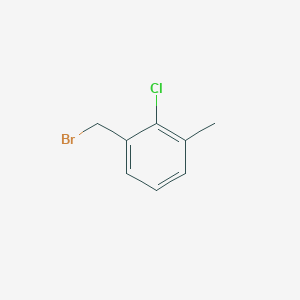
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)
![1-Cyclohexyl-4-[1-(2-oxo-2-(1,2,3,4-tetrahydroquinolyl)ethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2767624.png)
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2767625.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/no-structure.png)
![6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2767628.png)
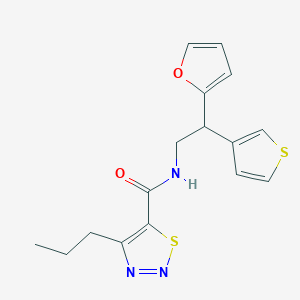
![2-(2-fluorophenoxy)-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2767630.png)